molecular formula C11H11NO B168952 1-(1-Methyl-1H-indol-4-yl)ethanone CAS No. 120160-29-4

1-(1-Methyl-1H-indol-4-yl)ethanone

Cat. No. B168952
Key on ui cas rn: 120160-29-4
M. Wt: 173.21 g/mol
InChI Key: ASUMTUNMRMQBAM-UHFFFAOYSA-N
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Patent
US05084474

Procedure details

Methyl lithium (1.59M solution in ether; 13.8 ml) was added dropwise to a stirred cold (-65° to -55°) solution of 1-methyl-1H-indole-4-carboxylic acid (1.75 g) in dry THF (50 ml) under nitrogen and stirring was continued while the mixture warmed to 0° over 2 h. The reaction was then quenched with saturated ammonium chloride solution (50 ml) and the layers were separated. The aqueous layer was further extracted with dichloromethane (2×50 ml) and the combined organic layers were washed with brine (2×50 ml), dried and evaporated in vacuo. The residual solid (1.8 g) was purified by FCC eluting with dichloromethane to give the title compound (1.6 g), m.p. 63°-64°.
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[CH3:3][N:4]1[C:12]2[CH:11]=[CH:10][CH:9]=[C:8]([C:13]([OH:15])=O)[C:7]=2[CH:6]=[CH:5]1>C1COCC1>[CH3:3][N:4]1[C:12]2[C:7](=[C:8]([C:13](=[O:15])[CH3:1])[CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5]1

Inputs

Step One
Name
Quantity
13.8 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
1.75 g
Type
reactant
Smiles
CN1C=CC=2C(=CC=CC12)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 0° over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with saturated ammonium chloride solution (50 ml)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with dichloromethane (2×50 ml)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (2×50 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual solid (1.8 g) was purified by FCC
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CN1C=CC2=C(C=CC=C12)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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